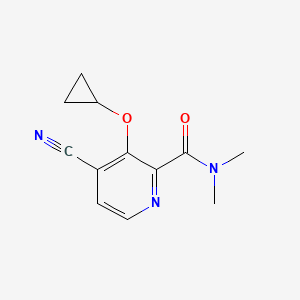
4-Cyano-3-cyclopropoxy-N,N-dimethylpicolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyano-3-cyclopropoxy-N,N-dimethylpicolinamide is an organic compound with the molecular formula C12H13N3O2 and a molecular weight of 231.254 g/mol It is characterized by the presence of a cyano group, a cyclopropoxy group, and a dimethylpicolinamide moiety
Preparation Methods
The synthesis of 4-Cyano-3-cyclopropoxy-N,N-dimethylpicolinamide involves several steps, typically starting with the preparation of the picolinamide core. The synthetic route may include the following steps:
Formation of the Picolinamide Core: The picolinamide core can be synthesized through the reaction of picolinic acid with dimethylamine under appropriate conditions.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent.
Cyclopropoxylation: The cyclopropoxy group can be introduced through a cyclopropanation reaction, often involving the use of a cyclopropyl halide and a base.
Industrial production methods may involve optimization of these steps to achieve higher yields and purity, as well as the use of scalable reaction conditions and equipment .
Chemical Reactions Analysis
4-Cyano-3-cyclopropoxy-N,N-dimethylpicolinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano or cyclopropoxy groups can be replaced by other functional groups using suitable reagents and conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
4-Cyano-3-cyclopropoxy-N,N-dimethylpicolinamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Mechanism of Action
The mechanism of action of 4-Cyano-3-cyclopropoxy-N,N-dimethylpicolinamide involves its interaction with specific molecular targets and pathways. The cyano group and cyclopropoxy group contribute to its reactivity and binding affinity with enzymes and receptors. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structural features and the nature of the target molecules .
Comparison with Similar Compounds
4-Cyano-3-cyclopropoxy-N,N-dimethylpicolinamide can be compared with other similar compounds, such as:
3-Cyano-4-cyclopropoxy-N,N-dimethylpicolinamide: This compound has a similar structure but with a different position of the cyano group.
4-Cyano-3-cyclopropoxy-N,N-diethylpicolinamide: This compound has an ethyl group instead of a methyl group, leading to different chemical properties and reactivity.
4-Cyano-3-cyclopropoxy-N,N-dimethylbenzamide: This compound has a benzamide core instead of a picolinamide core, resulting in different biological activities and applications.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research and industry.
Properties
Molecular Formula |
C12H13N3O2 |
|---|---|
Molecular Weight |
231.25 g/mol |
IUPAC Name |
4-cyano-3-cyclopropyloxy-N,N-dimethylpyridine-2-carboxamide |
InChI |
InChI=1S/C12H13N3O2/c1-15(2)12(16)10-11(17-9-3-4-9)8(7-13)5-6-14-10/h5-6,9H,3-4H2,1-2H3 |
InChI Key |
IJUSBSZEUZAOEW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=NC=CC(=C1OC2CC2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















